1-Bromo-2-iodo-4-nitrobenzene

Catalog No.
S795052
CAS No.
63037-63-8
M.F
C6H3BrINO2
M. Wt
327.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-iodo-4-nitrobenzene

CAS Number

63037-63-8

Product Name

1-Bromo-2-iodo-4-nitrobenzene

IUPAC Name

1-bromo-2-iodo-4-nitrobenzene

Molecular Formula

C6H3BrINO2

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H

InChI Key

AWBNZHRQRUEANT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Br

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Br

1-Bromo-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol. This compound features a benzene ring substituted with a bromine atom at the first position, an iodine atom at the second position, and a nitro group at the fourth position. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of a benzene ring with three substituents: bromine (Br), iodine (I), and nitro (NO₂).

1-Bromo-2-iodo-4-nitrobenzene is known for its unique chemical properties, making it a valuable intermediate in various

Typical of aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophiles, allowing for substitution reactions.
  • Electrophilic Aromatic Substitution: The bromine and iodine substituents can also participate in electrophilic aromatic substitution reactions, although the nitro group directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

These reactions can lead to the formation of various derivatives, which can be further utilized in organic synthesis.

1-Bromo-2-iodo-4-nitrobenzene can be synthesized through several methods. One common approach involves:

  • Formation of Diazonium Salt: Starting from 2-nitro-4-iodoaniline, which is treated with sulfuric acid and sodium nitrite to form a diazonium salt.
  • Bromination: The diazonium salt is then reacted with cuprous bromide in hydrobromic acid to introduce the bromine substituent.

1-Bromo-2-iodo-4-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds due to its reactive functional groups.
  • Dyes and Pigments: The compound may also find use in the production of dyes and pigments due to its vibrant color properties.
  • Research

Several compounds share structural similarities with 1-bromo-2-iodo-4-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-nitrobenzeneBromine at position one, nitro at fourLacks iodine; potentially different reactivity
2-Bromo-5-nitroanilineBromine at two, nitro at fiveAmino group provides different reactivity
2-Iodo-4-nitrophenolIodine at two, nitro at fourHydroxyl group influences solubility
3-Bromo-2-nitrotolueneBromine at three, nitro at twoMethyl group alters electronic properties

These compounds differ mainly in their substituents' positions and types, affecting their reactivity and potential applications. The unique combination of a bromine atom, an iodine atom, and a nitro group in 1-bromo-2-iodo-4-nitrobenzene distinguishes it from these similar compounds, providing unique synthetic pathways and potential biological activities.

XLogP3

3.1

Other CAS

63037-63-8

Wikipedia

1-bromo-2-iodo-4-nitrobenzene

Dates

Modify: 2023-08-15

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